molecular formula C8H5ClN2O2S B11720437 Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate

Cat. No.: B11720437
M. Wt: 228.66 g/mol
InChI Key: AIUFLRSCBKKMPZ-UHFFFAOYSA-N
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Description

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the thiazolo[4,5-b]pyridine family. These compounds are known for their diverse biological activities and have been the subject of extensive research due to their potential therapeutic applications .

Preparation Methods

The synthesis of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method involves the reaction of hydrazonoyl halides with pyridine derivatives in the presence of ethanol and triethylamine . This reaction yields the desired thiazolo[4,5-b]pyridine scaffold, which can then be further functionalized to produce this compound.

Chemical Reactions Analysis

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. It has been shown to inhibit certain enzymes and receptors, leading to its biological effects. For example, it can act as an inhibitor of phosphoinositide 3-kinase (PI3K), which plays a crucial role in cell growth and survival pathways .

Comparison with Similar Compounds

Methyl 6-chlorothiazolo[4,5-b]pyridine-2-carboxylate can be compared with other thiazolo[4,5-b]pyridine derivatives, such as:

Properties

Molecular Formula

C8H5ClN2O2S

Molecular Weight

228.66 g/mol

IUPAC Name

methyl 6-chloro-[1,3]thiazolo[4,5-b]pyridine-2-carboxylate

InChI

InChI=1S/C8H5ClN2O2S/c1-13-8(12)7-11-6-5(14-7)2-4(9)3-10-6/h2-3H,1H3

InChI Key

AIUFLRSCBKKMPZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=NC2=C(S1)C=C(C=N2)Cl

Origin of Product

United States

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